molecular formula C22H18ClFN4OS B12024081 3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine

3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B12024081
M. Wt: 440.9 g/mol
InChI Key: GUZXNPVATFMYIL-UHFFFAOYSA-N
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Description

3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound with the molecular formula C22H18ClFN4OS and a molecular weight of 440.93 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.

Properties

Molecular Formula

C22H18ClFN4OS

Molecular Weight

440.9 g/mol

IUPAC Name

3-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C22H18ClFN4OS/c1-2-29-17-10-8-16(9-11-17)28-21(15-5-4-12-25-13-15)26-27-22(28)30-14-18-19(23)6-3-7-20(18)24/h3-13H,2,14H2,1H3

InChI Key

GUZXNPVATFMYIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine involves multiple steps. One common synthetic route includes the reaction of 2-chloro-6-fluorobenzyl chloride with 4-ethoxyphenylhydrazine to form an intermediate . This intermediate then undergoes cyclization with pyridine-3-carboxaldehyde in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of 3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine lies in its specific combination of substituents, which may confer unique biological activity or chemical reactivity.

Biological Activity

3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article focuses on the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions including S-alkylation and cyclization processes. The starting materials often include pyridine derivatives and triazole precursors. The synthetic pathways are optimized for yield and purity using various reagents and conditions.

Biological Activity Overview

The biological activities of 3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine encompass a range of pharmacological effects:

  • Antimicrobial Activity : Several studies have reported its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties.
  • Antifungal Activity : The compound has shown promising antifungal effects against pathogenic fungi such as Candida albicans and Aspergillus niger, with MIC values suggesting effective inhibition.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) cells. The mechanism often involves the induction of apoptosis in cancer cells.

Antibacterial Activity

The antibacterial activity was evaluated against a panel of bacterial strains. The results are summarized in the following table:

Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus12.5Moderate
Escherichia coli25Moderate
Klebsiella pneumoniae10High

These findings suggest that the compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-negative bacteria.

Antifungal Activity

The antifungal efficacy was assessed against various fungal strains:

Fungal StrainMIC (μg/mL)Activity Level
Candida albicans15Moderate
Aspergillus niger20Moderate

The compound's ability to inhibit fungal growth makes it a candidate for further development in antifungal therapies.

Anticancer Activity

In vitro studies focused on cancer cell lines revealed significant anticancer potential:

Cell LineIC50 (μM)Mechanism of Action
HeLa9.6 ± 0.7Apoptosis induction
CEM41 ± 3Cell cycle arrest

The lower IC50 value for HeLa cells indicates a more potent effect compared to CEM cells, suggesting selective cytotoxicity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • Receptor Binding : The presence of the triazole moiety enhances binding affinity to certain receptors involved in cancer cell proliferation.

Case Studies

A notable case study involved the evaluation of this compound's effects on murine models with induced bacterial infections. Treatment with the compound resulted in a significant reduction in bacterial load compared to controls, indicating its potential as an effective antimicrobial agent.

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